GGPPS Inhibition Potency: BPH-628 Demonstrates >100-Fold Superiority Over Zoledronate Against Human Enzyme
BPH-628 inhibits human GGPPS with an IC50 of 720 nM [1]. In contrast, the widely used clinical bisphosphonate zoledronate exhibits only weak inhibition of human and S. cerevisiae GGPPS, with reported IC50 values of approximately 100 µM (100,000 nM) [2]. This represents a ~139-fold difference in potency for the GGPPS target.
| Evidence Dimension | Inhibition of geranylgeranyl diphosphate synthase (GGPPS) |
|---|---|
| Target Compound Data | IC50 = 720 nM |
| Comparator Or Baseline | Zoledronate: IC50 ≈ 100,000 nM (100 µM) |
| Quantified Difference | ~139-fold greater potency |
| Conditions | Human GGPPS, pH 7.0, 37°C (BPH-628); human/yeast GGPPS (zoledronate) |
Why This Matters
Procurement of BPH-628 is essential for experiments requiring potent and selective GGPPS inhibition, as zoledronate cannot achieve comparable target engagement at physiologically relevant concentrations.
- [1] BindingDB. BDBM25266: BPH-628. IC50 720 nM for human GGPPS. View Source
- [2] Enzyme Information. Zoledronate: weak inhibition of GGPPS (IC50 0.1 mM). View Source
